Lithium;tris(2-methylpropyl)boranuide

Description

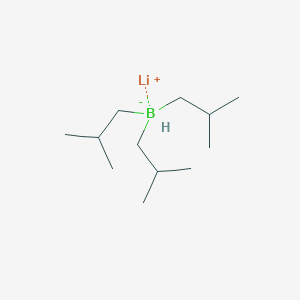

Lithium tris(2-methylpropyl)boranuide is a borohydride complex where lithium coordinates with a tris(2-methylpropyl)boranuide anion. The compound is characterized by bulky 2-methylpropyl (isobutyl) substituents attached to a boron center, which confer unique steric and electronic properties. Such boranuides are often employed in organic synthesis as selective reducing agents due to their tunable reactivity and compatibility with specific substrates.

Properties

CAS No. |

63717-73-7 |

|---|---|

Molecular Formula |

C12H28BLi |

Molecular Weight |

190.1 g/mol |

IUPAC Name |

lithium;tris(2-methylpropyl)boranuide |

InChI |

InChI=1S/C12H28B.Li/c1-10(2)7-13(8-11(3)4)9-12(5)6;/h10-13H,7-9H2,1-6H3;/q-1;+1 |

InChI Key |

YVCWICIWDWMHQO-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].[BH-](CC(C)C)(CC(C)C)CC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of lithium;tris(2-methylpropyl)boranuide typically involves the reaction of lithium hydride with tris(2-methylpropyl)borane. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The process can be summarized as follows:

LiH+B(2-methylpropyl)3→LiB(2-methylpropyl)3+H2

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and crystallization, is common to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Lithium;tris(2-methylpropyl)boranuide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form boron-containing oxides.

Reduction: It can act as a reducing agent in organic synthesis.

Substitution: The 2-methylpropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as oxygen or hydrogen peroxide can be used.

Reduction: Common reducing agents include lithium aluminum hydride.

Substitution: Halogenated compounds or other electrophiles can be used for substitution reactions.

Major Products:

Oxidation: Boron oxides and related compounds.

Reduction: Reduced organic compounds.

Substitution: Substituted boron compounds with various functional groups.

Scientific Research Applications

Lithium;tris(2-methylpropyl)boranuide has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.

Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.

Industry: Utilized in the production of advanced materials, such as polymers and ceramics, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of lithium;tris(2-methylpropyl)boranuide involves its interaction with various molecular targets and pathways. The compound can form stable complexes with nucleophiles, facilitating various chemical transformations. Its ability to donate and accept electrons makes it a versatile reagent in organic synthesis. The molecular targets include enzymes and other proteins, where it can modulate their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Boranuide Family

Lithium Tris(3-methylbutan-2-yl)boranuide

- Molecular Formula : Likely analogous to C₁₃H₂₈BLi (inferred from naming conventions).

- Key Differences: The 3-methylbutan-2-yl substituent introduces a branched alkyl chain distinct from the isobutyl group in tris(2-methylpropyl)boranuide.

Lithium Triisopropyl 2-(5-fluoropyridyl)borate

- Molecular Formula: C₁₄H₂₄BFLiNO₃ .

- Key Differences : The presence of a fluoropyridyl group and isopropoxy ligands enhances electrophilicity and polarizability. This compound is tailored for applications requiring aromatic ring activation or regioselective reductions, contrasting with the purely aliphatic tris(2-methylpropyl)boranuide .

Trihydroxy(5-methoxypyridin-2-yl)boranuide

- Molecular Formula: C₆H₇BNO₄Li (approximated).

Metal-Substituted Analogs

Tris(2-methylpropyl)aluminum (TIBA)

- Molecular Formula : C₁₂H₂₇Al .

- Key Differences : As an aluminum-based compound, TIBA exhibits higher Lewis acidity and air sensitivity compared to lithium boranuides. It reacts violently with water and is pyrophoric, necessitating stringent handling protocols. In contrast, lithium tris(2-methylpropyl)boranuide is likely more stable under inert conditions due to boron’s lower electronegativity and reduced redox activity .

Simplest Borohydride: Lithium Borohydride (LiBH₄)

- Molecular Formula : BH₄Li .

- Key Differences : LiBH₄ lacks organic substituents, making it a stronger but less selective reducing agent. The absence of steric hindrance allows it to reduce esters, amides, and nitrides, whereas tris(2-methylpropyl)boranuide’s bulky groups restrict reactivity to less hindered electrophiles (e.g., ketones or aldehydes) .

Data Table: Comparative Properties of Selected Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Properties | Applications |

|---|---|---|---|---|

| Lithium tris(2-methylpropyl)boranuide | C₁₂H₂₈BLi (inferred) | ~178.1 | Sterically hindered, selective reducing agent, air-sensitive | Organic synthesis of chiral alcohols |

| Lithium borohydride | LiBH₄ | 21.78 | High reactivity, water-sensitive | Reduction of esters, nitriles |

| Tris(2-methylpropyl)aluminum | C₁₂H₂₇Al | 198.33 | Pyrophoric, strong Lewis acid | Polymerization catalyst |

| Lithium triisopropyl 2-(5-fluoropyridyl)borate | C₁₄H₂₄BFLiNO₃ | 291.10 | Polarizable, fluorinated aromatic activation | Pharmaceutical intermediates |

Research Findings and Functional Insights

- Steric Effects : Bulky isobutyl groups in tris(2-methylpropyl)boranuide limit its reducing power to less sterically hindered substrates, enhancing selectivity in asymmetric syntheses .

- Solubility: The hydrophobic nature of isobutyl substituents improves solubility in nonpolar solvents (e.g., THF or toluene), whereas hydroxy- or pyridyl-substituted analogs exhibit polar solvent compatibility .

- Safety Profile : Unlike pyrophoric aluminum analogs , lithium boranuides generally require milder handling but remain moisture-sensitive.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.